An In-depth Technical Guide to 2-Nitrophenyl Phenyl Sulfide: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Nitrophenyl Phenyl Sulfide: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 2-Nitrophenyl phenyl sulfide (B99878). The information is intended to support researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.
Chemical and Physical Properties
2-Nitrophenyl phenyl sulfide is a diaryl sulfide that presents as a pale yellow to yellow solid at room temperature.[1][2] It is characterized by the presence of a nitro group in the ortho position of one of the phenyl rings, which significantly influences its chemical reactivity and properties. The compound is generally insoluble in water.[2]
The key quantitative properties of 2-Nitrophenyl phenyl sulfide are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂S | [1][2][3] |
| Molecular Weight | 231.27 g/mol | [1][2][3] |
| CAS Number | 4171-83-9 | [1][3] |
| Appearance | Pale yellow to yellow solid/crystal | [1][2] |
| Melting Point | 78-82 °C | |
| Boiling Point | 343.3 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Topological Polar Surface Area | 71.1 Ų | [2] |
| XLogP3 | 3.8 | [2] |
Molecular Structure and Spectroscopic Data
The structure of 2-Nitrophenyl phenyl sulfide consists of a phenyl group and a 2-nitrophenyl group linked by a sulfur atom.
Key Identifiers:
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IUPAC Name: 1-nitro-2-(phenylsulfanyl)benzene[2]
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SMILES: C1=CC=C(C=C1)SC2=CC=CC=C2--INVALID-LINK--[O-][2]
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InChI: InChI=1S/C12H9NO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H[2]
Synthesis of 2-Nitrophenyl Phenyl Sulfide
A common and effective method for the synthesis of 2-Nitrophenyl phenyl sulfide is through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 2-Nitrophenyl phenyl sulfide from thiophenol and 1-chloro-2-nitrobenzene (B146284).
Materials:
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Thiophenol (benzenethiol)
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Potassium hydroxide (B78521) (KOH)
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1-Chloro-2-nitrobenzene
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Dimethyl sulfoxide (B87167) (DMSO)
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Ethyl ether
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Water
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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In a suitable reaction vessel, dissolve thiophenol and potassium hydroxide in dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Slowly add a solution of 1-chloro-2-nitrobenzene in DMSO to the reaction mixture.
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Heat the resulting mixture and stir for several hours.
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After cooling to room temperature, pour the reaction mixture into water.
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Extract the product using ethyl ether.
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Combine the organic extracts and wash them with water.
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Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
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The product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the workflow for this synthesis.
Biological Activity and Potential Applications
2-Nitrophenyl phenyl sulfide has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.
Mechanism of Action as an HIV-1 Reverse Transcriptase Inhibitor
Non-nucleoside reverse transcriptase inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is located approximately 10 Å from the polymerase active site.[4][5] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the binding of the natural deoxynucleotide substrates. Consequently, DNA synthesis is blocked, and viral replication is halted.
The logical relationship of this inhibitory mechanism is depicted in the following diagram.
The nitro group of 2-Nitrophenyl phenyl sulfide can also be readily reduced to an amine group, making it a versatile intermediate for the synthesis of a variety of other bioactive compounds.[6] This chemical handle allows for further molecular modifications, which is a valuable attribute in drug discovery and development.[6]
Conclusion
2-Nitrophenyl phenyl sulfide is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, and its biological activity as an HIV-1 non-nucleoside reverse transcriptase inhibitor highlights its potential in the field of medicinal chemistry. The ability to functionalize the molecule further through the reduction of the nitro group enhances its utility as a building block in the synthesis of novel therapeutic agents. This guide provides foundational information that can aid researchers in the application and further investigation of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrophenyl Phenyl Sulfide | CAS Number 4171-83-9 [klivon.com]
- 4. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]

